2-Ethylbut-3-en-1-ol

Description

Nomenclature and IUPAC Classification

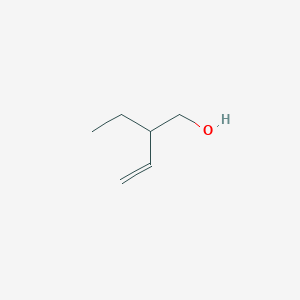

2-Ethylbut-3-en-1-ol adheres to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its IUPAC name being 2-ethylbut-3-en-1-ol. The compound is officially registered under Chemical Abstracts Service number 53045-70-8, providing a unique identifier for this specific molecular structure. The molecular formula C₆H₁₂O indicates a saturated equivalent molecular framework with one degree of unsaturation, specifically attributed to the carbon-carbon double bond located between the third and fourth carbon atoms of the butyl chain.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CCC(CO)C=C, which clearly delineates the branching pattern and functional group positioning. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C6H12O/c1-3-6(4-2)5-7/h3,6-7H,1,4-5H2,2H3, offering precise atomic connectivity information. These standardized identifiers ensure unambiguous chemical communication across scientific literature and databases.

Alternative nomenclature for this compound includes several synonymous designations. The compound is frequently referenced as 2-Ethyl-3-butene-1-ol in certain chemical databases, emphasizing the butene backbone with ethyl substitution. Another recognized name is 3-(Hydroxymethyl)-1-pentene, which describes the structure from the perspective of a pentene chain bearing a hydroxymethyl substituent. The systematic name 3-Buten-1-ol, 2-ethyl- represents an alternative IUPAC-acceptable nomenclature that prioritizes the butene framework.

Table 1: Chemical Identifiers and Nomenclature for 2-Ethylbut-3-en-1-ol

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-ethylbut-3-en-1-ol | |

| CAS Number | 53045-70-8 | |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| SMILES Notation | CCC(CO)C=C | |

| InChI Key | JRKCHZNIMYXNJD-UHFFFAOYSA-N |

Historical Discovery and Initial Characterization

The historical development of 2-ethylbut-3-en-1-ol research demonstrates the complex evolution of organic synthesis methodologies and structural elucidation techniques. Significant historical context emerges from mid-twentieth century investigations into the synthesis of hexenol compounds, particularly the work conducted by researchers attempting to prepare α,β-hexenol through Grignard reactions. These early synthetic endeavors, while targeting different molecular structures, inadvertently led to the formation and subsequent identification of 2-ethylbut-3-en-1-ol as a major reaction product.

Harper and Smith conducted pivotal research that clarified earlier synthetic procedures and established definitive structural characterization of the compounds actually produced in these reactions. Their investigations revealed that previous attempts to synthesize α,β-hexenol using Grignard reagents of pentenyl bromide with formaldehyde did not yield the intended target compound. Instead, the reaction predominantly produced 2-ethylbut-3-en-1-ol along with various unsaturated hydrocarbons, representing a significant correction to earlier literature claims.

The structural elucidation process required sophisticated analytical techniques to distinguish between the intended hexenol products and the actual 2-ethylbut-3-en-1-ol formation. This historical example illustrates the importance of rigorous product identification in organic synthesis and highlights how unintended reaction pathways can lead to the discovery and characterization of valuable chemical compounds. The work established fundamental precedents for understanding the reactivity patterns of alkenyl Grignard reagents and their tendency to undergo rearrangement reactions under specific conditions.

The compound's entry into chemical databases and commercial availability followed its proper structural characterization. PubChem records indicate that the compound was first catalogued in 2006, with subsequent modifications to its database entry occurring as recently as 2025, reflecting ongoing research interest and data refinement. This temporal progression demonstrates the continuing relevance of 2-ethylbut-3-en-1-ol in contemporary chemical research and industrial applications.

Position Within Alkene Alcohols and Structural Analogues

2-Ethylbut-3-en-1-ol occupies a distinctive position within the broader classification of alkene alcohols, specifically representing the subset of branched unsaturated primary alcohols. The compound exemplifies the structural characteristics of allylic alcohols, where the hydroxyl group is positioned on a carbon atom adjacent to a carbon-carbon double bond system. This structural arrangement imparts unique chemical reactivity patterns and physical properties that distinguish it from both saturated alcohols and linear alkene alcohols.

Within the homologous series of 2-ethyl alkene alcohols, several structurally related compounds demonstrate the systematic variation possible within this chemical family. 2-Ethylpent-3-en-1-ol represents the immediate higher homologue, featuring an additional methylene unit in the alkyl chain while maintaining the characteristic 2-ethyl substitution pattern and terminal alcohol functionality. This compound possesses the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol, illustrating the systematic progression in molecular size.

The extension to longer chain analogues includes 2-Ethylhept-3-en-1-ol, which contains a seven-carbon backbone with the same substitution pattern. This compound, with molecular formula C₉H₁₈O and molecular weight 142.24 g/mol, demonstrates how the basic structural motif can be elaborated while preserving the essential chemical characteristics. These homologous relationships provide valuable insights into structure-property relationships within this chemical family.

Table 2: Structural Analogues in the 2-Ethyl Alkene Alcohol Series

Structural variations also include positional isomers and geometric isomers that further expand the chemical space around this core structure. The existence of compounds such as (E)-2-ethylbut-2-en-1-ol demonstrates how double bond migration can create distinct chemical entities with different properties while maintaining the same molecular formula. This geometric isomer features the double bond between carbons 2 and 3 rather than carbons 3 and 4, resulting in different chemical and physical characteristics.

The broader context of alkene alcohols encompasses numerous structural motifs beyond the 2-ethyl substitution pattern. Related compounds include various methyl-substituted derivatives and alternative branching patterns that collectively define the chemical landscape of unsaturated alcohols. Understanding these relationships provides essential context for appreciating the unique properties and potential applications of 2-ethylbut-3-en-1-ol within synthetic chemistry and industrial processes.

Properties

CAS No. |

53045-70-8 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

2-ethylbut-3-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

JRKCHZNIMYXNJD-UHFFFAOYSA-N |

SMILES |

CCC(CO)C=C |

Canonical SMILES |

CCC(CO)C=C |

Other CAS No. |

53045-70-8 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Effects

(a) 2-Amino-2-ethylbutan-1-ol (C₆H₁₅NO)

- Key Differences: Replaces the hydroxyl group with an amino (-NH₂) group and lacks the double bond.

- Safety and Handling: The amino group increases toxicity and corrosivity, necessitating stringent personal protective equipment (PPE), including face shields and chemical-resistant gloves, as outlined in safety protocols for amino alcohols . In contrast, 2-ethylbut-3-en-1-ol requires standard alcohol-handling precautions (gloves, eye protection).

(b) 3-Methylbut-2-en-1-ol (Prenol, C₅H₁₀O)

- Key Differences : A linear isomer with a terminal double bond (position 2) and a methyl substituent.

- Reactivity: The terminal double bond in prenol enhances its susceptibility to oxidation and polymerization compared to the internal double bond in 2-ethylbut-3-en-1-ol.

Physical and Chemical Properties

| Compound | Molecular Formula | Functional Groups | Boiling Point (°C, est.) | Solubility (Water) |

|---|---|---|---|---|

| 2-Ethylbut-3-en-1-ol | C₆H₁₀O | Hydroxyl, alkene | 160–170 | Moderate |

| 2-Amino-2-ethylbutan-1-ol | C₆H₁₅NO | Amino, hydroxyl | 200–210 | High |

| 3-Methylbut-2-en-1-ol | C₅H₁₀O | Hydroxyl, terminal alkene | 140–150 | Low |

Notes:

- The ethyl branch in 2-ethylbut-3-en-1-ol reduces water solubility compared to linear analogs like prenol.

- Amino derivatives exhibit higher boiling points due to hydrogen bonding .

Preparation Methods

Reaction Steps

Formation of Grignard Reagent : 3-halogenated pentane (3-chloropentane or 3-bromopentane) is reacted with magnesium metal in an organic solvent such as 2-methyltetrahydrofuran or tetrahydrofuran under nitrogen atmosphere. Heating initiates the reaction, followed by dropwise addition of the halopentane to form the Grignard reagent.

Reaction with Paraformaldehyde : The Grignard reagent is cooled and then reacted with paraformaldehyde. Hydrolysis of the intermediate yields a crude product of the target alcohol.

Purification : Two purification methods are described:

- Ester Exchange with Trimethyl Borate : The crude alcohol reacts with trimethyl borate at elevated temperatures, distilling off methanol, followed by hydrolysis to regenerate the purified alcohol.

- Ester Exchange with Dimethyl Acetonide : The crude alcohol reacts with dimethyl acetonide, followed by distillation and acid hydrolysis to yield purified alcohol.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (GC) (%) |

|---|---|---|---|

| Grignard formation | 3-halopentane, Mg, 2-MeTHF, N2 | - | - |

| Reaction with paraformaldehyde | Cooling, hydrolysis | - | - |

| Purification A (trimethyl borate) | 50-70 °C, atmospheric and reduced pressure distillation | 69.6 | 99.8 |

| Purification B (dimethyl acetonide) | 50-85 °C, distillation, acid hydrolysis | 67.1 | 99.7 |

Note: The molar ratios are critical for optimal yield, e.g., 3-halogenated pentane:Mg:paraformaldehyde = 1:1.10-1.15:2.0-4.0; crude alcohol to trimethyl borate = 1:0.30-0.35; crude alcohol to dimethyl acetonide = 1:0.45-0.50.

Preparation via Selective Hydrogenation of Alkynols

A related synthetic approach is reported in patent CN102295530B for 3-buten-1-ol, which can be adapted for 2-ethylbut-3-en-1-ol by starting from appropriate alkynol precursors.

Method Summary

Hydrogenation of 3-butyn-1-ol : The terminal alkyne is selectively hydrogenated under controlled pressure (1.0 MPa) and temperature (50 °C) using a catalyst to yield 3-buten-1-ol.

Reaction Monitoring : Gas chromatography (GC) is used to monitor the reaction progress until the raw material content is below 1%.

Product Recovery : After reaction completion, catalyst recovery and distillation steps are applied to isolate the product with high purity.

This method highlights the importance of controlled hydrogenation conditions to maintain the alkene functionality without over-reduction.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent + Paraformaldehyde | 3-halogenated pentane, Mg, paraformaldehyde | Organic solvents (THF), nitrogen atmosphere, controlled temperature | High purity product, scalable, industrially viable | Requires moisture-free conditions, multi-step purification |

| Selective Hydrogenation of Alkynols | 3-butyn-1-ol | Hydrogen gas, catalyst, controlled pressure and temperature | Maintains alkene functionality, straightforward | Catalyst sensitivity, potential over-reduction |

| Wittig Reaction & Esterification | Aldehydes/ketones, phosphonium ylides | Strong base (tBuOK), organic solvents, ester hydrolysis | High selectivity, flexible synthesis | Multi-step, requires careful reagent handling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.